4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
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Overview
Description
4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol . This compound is known for its unique structure, which includes a chromenone core fused with a cyclohexane ring, and is used primarily in research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves the reaction of 4-methyl-3-hydroxychromen-6-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles like amines or thiols replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Corresponding amines or thiols.
Scientific Research Applications
4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-(2-OXOPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE: A closely related compound with a similar structure but different functional groups.
4-METHYL-3-PROPOXY-6H-BENZO[C]CHROMEN-6-ONE: Another similar compound with a benzene ring fused to the chromenone core.
Uniqueness
4-METHYL-3-PROPOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-10-19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)2/h8-9H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPQKMKTCCIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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